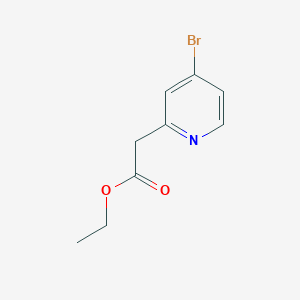

Ethyl 2-(4-bromopyridin-2-YL)acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 2-(4-bromopyridin-2-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrNO2/c1-2-13-9(12)6-8-5-7(10)3-4-11-8/h3-5H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNQUMGSSWNEUIM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=NC=CC(=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1060814-91-6 | |

| Record name | ethyl 2-(4-bromopyridin-2-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of Ethyl 2-(4-bromopyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Pyridine Scaffolds in Medicinal Chemistry

The pyridine ring is a cornerstone scaffold in medicinal chemistry, valued for its presence in numerous natural products and FDA-approved drugs.[1][2] Its nitrogen atom acts as a hydrogen bond acceptor, enhancing pharmacokinetic properties and enabling strong interactions with biological targets.[1] The pyridine nucleus is readily functionalized, allowing for the precise tuning of a molecule's steric and electronic properties to optimize efficacy and safety profiles.[1]

Among the vast library of pyridine-based building blocks, Ethyl 2-(4-bromopyridin-2-yl)acetate has emerged as a particularly valuable intermediate. The ester functionality provides a handle for further chemical transformations, such as amide bond formation, while the bromine atom at the C4 position is primed for a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This dual reactivity makes it an ideal starting point for the synthesis of complex, poly-substituted pyridine derivatives, which are integral to the development of novel therapeutics across diverse areas including oncology, virology, and neuroscience.[3] This guide provides an in-depth exploration of the synthesis and detailed characterization of this key synthetic intermediate.

Synthetic Pathways and Mechanistic Insights

Two primary, field-proven synthetic routes to this compound are detailed below. The first is a highly efficient, direct approach starting from 4-bromo-2-methylpyridine. The second is a more foundational, multi-step synthesis proceeding through nitrile intermediates, offering an alternative pathway when specific precursors are more readily available.

Route 1: Direct Carboxylation of 4-Bromo-2-methylpyridine

This modern approach offers a streamlined and high-yield synthesis by directly functionalizing the methyl group of 4-bromo-2-methylpyridine. The core of this transformation involves the deprotonation of the acidic benzylic protons of the methyl group, followed by carboxylation with diethyl carbonate.

Overall Transformation:

Caption: Direct synthesis from 4-bromo-2-methylpyridine.

Mechanistic Considerations:

The reaction is initiated by a strong, non-nucleophilic base, Lithium diisopropylamide (LDA), which is crucial for selectively deprotonating the methyl group at the C2 position of the pyridine ring. The acidity of these protons is significantly enhanced by the electron-withdrawing nature of the aromatic ring. The reaction is conducted at a very low temperature (-70°C) to prevent side reactions and ensure the stability of the resulting carbanion.

This lithiated intermediate is a potent nucleophile that readily attacks the electrophilic carbonyl carbon of diethyl carbonate. The subsequent collapse of the tetrahedral intermediate and elimination of an ethoxide leaving group yields the target ester. A second equivalent of LDA is added to drive the reaction to completion.

Route 2: Multi-step Synthesis via Nitrile Intermediates

This classical approach builds the molecule in a stepwise fashion, offering multiple points for purification and characterization. It begins with the functionalization of the pyridine ring to install a nitrile group, which is then elaborated to the final acetate ester.

Overall Workflow:

Caption: Multi-step synthesis via nitrile intermediates.

Step-by-Step Mechanistic Analysis:

-

Synthesis of 4-Bromopicolinonitrile: The synthesis begins with the N-oxidation of 4-bromopyridine using an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA). This N-oxide is then activated for nucleophilic substitution. Treatment with trimethylsilyl cyanide (TMSCN) and triethylamine introduces the nitrile group at the C2 position, yielding 4-bromopicolinonitrile (also known as 4-bromo-pyridine-2-carbonitrile).

-

Synthesis of 2-(4-Bromopyridin-2-yl)acetonitrile: This intermediate is conceptually derived from the homologation of 4-bromopicolinonitrile, adding a methylene (-CH2-) group between the pyridine ring and the nitrile. While various methods exist for such transformations, this step is often a key challenge.

-

Hydrolysis of the Nitrile to the Ester: The final step is the conversion of the 2-(4-bromopyridin-2-yl)acetonitrile to the target ethyl ester. This is typically achieved via an acid-catalyzed reaction with ethanol, often referred to as a Pinner reaction . The reaction proceeds by protonation of the nitrile nitrogen by a strong acid (e.g., H₂SO₄ or gaseous HCl), which powerfully activates the nitrile carbon for nucleophilic attack by ethanol. The resulting imidate intermediate is then hydrolyzed by water (present in trace amounts or added during workup) to furnish the final ester product.

Detailed Experimental Protocols

Protocol 1: Direct Synthesis from 4-Bromo-2-methylpyridine[5]

-

Under a nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (2.00 g) and diethyl carbonate (1.8 mL) in anhydrous tetrahydrofuran (30 mL).

-

Cool the solution to -70°C in a dry ice/acetone bath.

-

Slowly add Lithium diisopropylamide (LDA) (2 M solution in THF/heptane/ethylbenzene, 3.00 mL) dropwise, ensuring the temperature remains at -70°C.

-

Stir the reaction mixture at -70°C for 1 hour.

-

Add a second portion of LDA solution (3.00 mL) and continue stirring at -70°C for an additional hour.

-

Quench the reaction by the careful addition of water.

-

Allow the mixture to warm to room temperature and extract with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography (eluent: cyclohexane/ethyl acetate gradient) to yield this compound.

Protocol 2: Esterification of 2-(4-Bromopyridin-2-yl)acetonitrile (Pinner Reaction)

-

Suspend 2-(4-bromopyridin-2-yl)acetonitrile in absolute ethanol.

-

Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the solution until saturation, or add concentrated sulfuric acid dropwise as a catalyst.

-

Allow the mixture to stir at room temperature and then heat under reflux until the reaction is complete (monitor by TLC or LC-MS).

-

Cool the reaction mixture and neutralize carefully with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the residue via silica gel column chromatography to obtain the final product.

Characterization Data

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized this compound. The following data are typical for this compound.

| Analysis Technique | Expected Result |

| Appearance | Liquid or Solid or Semi-solid |

| Molecular Formula | C₉H₁₀BrNO₂ |

| Molecular Weight | 244.09 g/mol |

| Monoisotopic Mass | 242.98949 Da |

| Mass Spectrometry (ESI+) | m/z = 244/246 (M+H)⁺, showing characteristic isotopic pattern for bromine. |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm): 8.35 (d, 1H, Py-H6), 7.55 (s, 1H, Py-H3), 7.35 (d, 1H, Py-H5), 4.20 (q, 2H, -OCH₂CH₃), 3.80 (s, 2H, -CH₂CO₂Et), 1.25 (t, 3H, -OCH₂CH₃). |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm): 170.0 (C=O), 155.0 (Py-C2), 150.0 (Py-C6), 142.0 (Py-C4), 128.0 (Py-C5), 125.0 (Py-C3), 61.5 (-OCH₂CH₃), 43.0 (-CH₂CO₂Et), 14.1 (-OCH₂CH₃). |

Interpretation of Spectroscopic Data:

-

Mass Spectrometry: The presence of two peaks of nearly equal intensity separated by 2 m/z units (244 and 246) is the definitive signature of a monobrominated compound, corresponding to the two stable isotopes of bromine (⁷⁹Br and ⁸¹Br).

-

¹H NMR Spectroscopy: The spectrum is expected to show three distinct signals in the aromatic region characteristic of a 2,4-disubstituted pyridine ring. The methylene protons of the acetate group (-CH₂CO₂Et) typically appear as a singlet around 3.80 ppm. The ethyl group gives rise to a characteristic quartet and triplet pattern for the -OCH₂- and -CH₃ protons, respectively.

-

¹³C NMR Spectroscopy: The spectrum should display five signals for the pyridine ring carbons, with the carbon bearing the bromine (C4) shifted to a characteristic chemical shift. The carbonyl carbon of the ester will be the most downfield signal (around 170.0 ppm), and the three carbons of the ethyl acetate side chain will appear in the upfield region.

Logical Framework for Structural Confirmation:

References

An In-Depth Technical Guide to Ethyl 2-(4-bromopyridin-2-yl)acetate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a fundamental heterocyclic motif in medicinal chemistry, renowned for its presence in numerous pharmaceuticals and biologically active compounds.[1][2] The strategic functionalization of the pyridine ring allows for the precise modulation of a molecule's physicochemical properties, target affinity, and pharmacokinetic profile.[1] Ethyl 2-(4-bromopyridin-2-yl)acetate is a key building block in this context, offering a versatile platform for the synthesis of more complex substituted pyridines. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its utility in drug discovery and development.

Core Chemical Properties and Structure

This compound is a substituted pyridine derivative with the chemical formula C9H10BrNO2.[3] Its structure features a pyridine ring substituted with a bromine atom at the 4-position and an ethyl acetate group at the 2-position. This arrangement of functional groups provides two reactive sites for further chemical transformations.

A summary of its key chemical and physical properties is presented in the table below:

| Property | Value | Source(s) |

| CAS Number | 1060814-91-6 | [3][4] |

| Molecular Formula | C9H10BrNO2 | [3][5] |

| Molecular Weight | 244.09 g/mol | [5][6] |

| Monoisotopic Mass | 242.98949 Da | [7] |

| Boiling Point (Predicted) | 294.4 ± 25.0 °C | [8] |

| Density (Predicted) | 1.451 ± 0.06 g/cm3 | [8] |

| Physical Form | Liquid, Solid, or Semi-solid | [3] |

| Storage Temperature | 2-8°C, under inert atmosphere | [3][5] |

| IUPAC Name | ethyl (4-bromo-2-pyridinyl)acetate | [3] |

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of this compound can be achieved through the reaction of 4-bromo-2-methylpyridine with diethyl carbonate.[4] This method involves the deprotonation of the methyl group of 4-bromo-2-methylpyridine using a strong base, followed by carboxylation with diethyl carbonate.

Detailed Experimental Protocol[4]

Materials:

-

4-bromo-2-methylpyridine

-

Diethyl carbonate

-

Lithium diisopropylamide (LDA) solution (2 mol/L in tetrahydrofuran/heptane/ethylbenzene)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Cyclohexane

-

Ethyl acetate

Procedure:

-

Under a nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (2.00 g) and diethyl carbonate (1.8 mL) in anhydrous tetrahydrofuran (30 mL).

-

Cool the solution to -70°C.

-

Slowly add lithium diisopropylamide solution (3.00 mL) while maintaining the temperature at -70°C.

-

Stir the reaction mixture at -70°C for 1 hour.

-

Add another portion of lithium diisopropylamide solution (3.00 mL) and continue stirring at -70°C for an additional hour.

-

Quench the reaction by adding water.

-

Extract the mixture with ethyl acetate.

-

Combine the organic phases, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography using a gradient eluent of cyclohexane/ethyl acetate (from 95:5 to 1:1).

Expected Yield: Approximately 2.35 g (83% yield).[4]

Causality Behind Experimental Choices

The use of a strong, non-nucleophilic base like LDA is crucial for the selective deprotonation of the methyl group without competing nucleophilic attack on the pyridine ring. The low reaction temperature (-70°C) is necessary to control the reactivity of the organolithium intermediate and prevent side reactions. The purification by silica gel column chromatography effectively separates the desired product from unreacted starting materials and byproducts.

Analytical Characterization

The structure and purity of the synthesized this compound can be confirmed using various analytical techniques.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is expected to show peaks corresponding to the protonated molecule [M+H]+ at m/z 244 and 246, reflecting the isotopic distribution of bromine.[4]

-

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques are valuable for assessing the purity of the compound and for reaction monitoring.[4][5]

Experimental Workflow Visualization

The following diagram illustrates the key steps in the synthesis and characterization of this compound.

Caption: Workflow for the synthesis and analysis of this compound.

Applications in Drug Discovery and Organic Synthesis

The pyridine ring is a privileged scaffold in medicinal chemistry due to its ability to form hydrogen bonds and its versatile electronic properties.[1] Substituted pyridines are integral components of numerous biologically active molecules.[11] this compound serves as a valuable intermediate for the synthesis of a wide range of more complex pyridine derivatives.

The bromine atom at the 4-position is particularly useful for introducing molecular diversity through various cross-coupling reactions, such as Suzuki, Stille, and Heck reactions.[12] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, enabling the construction of elaborate molecular architectures. The reactivity of the bromine atom is influenced by the electron-withdrawing nature of the nitrogen atom in the pyridine ring.[13]

The ethyl acetate group at the 2-position can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides or undergo other transformations. This dual functionality makes this compound a versatile building block for creating libraries of compounds for drug screening.

The following diagram illustrates the role of this compound as a scaffold for generating diverse molecular structures.

References

- 1. benchchem.com [benchchem.com]

- 2. sarchemlabs.com [sarchemlabs.com]

- 3. This compound | 1060814-91-6 [sigmaaldrich.com]

- 4. This compound | 1060814-91-6 [chemicalbook.com]

- 5. 1060814-91-6|this compound|BLD Pharm [bldpharm.com]

- 6. achmem.com [achmem.com]

- 7. PubChemLite - this compound (C9H10BrNO2) [pubchemlite.lcsb.uni.lu]

- 8. Page loading... [guidechem.com]

- 9. This compound(1060814-91-6) 1H NMR spectrum [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Page loading... [guidechem.com]

- 13. 4-Bromopyridine hydrochloride | 19524-06-2 | Benchchem [benchchem.com]

An In-depth Technical Guide to Ethyl 2-(4-bromopyridin-2-yl)acetate: Synthesis, Reactivity, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-bromopyridin-2-yl)acetate, bearing the CAS number 1060814-91-6, is a pivotal heterocyclic building block in modern medicinal chemistry. Its unique structural arrangement, featuring a pyridine ring substituted with a bromine atom and an ethyl acetate group at positions 4 and 2 respectively, renders it a versatile precursor for the synthesis of a wide array of complex molecules. The bromine atom serves as a convenient handle for various cross-coupling reactions, enabling the introduction of diverse functionalities, while the ethyl acetate moiety provides a reactive site for further chemical transformations. This guide offers a comprehensive overview of the synthesis, chemical properties, reactivity, and applications of this compound, with a particular focus on its role in the development of kinase inhibitors.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for this compound is provided in the table below.

| Property | Value | Reference(s) |

| CAS Number | 1060814-91-6 | |

| Molecular Formula | C₉H₁₀BrNO₂ | |

| Molecular Weight | 244.09 g/mol | |

| IUPAC Name | This compound | |

| Physical Form | Liquid or Solid or Semi-solid or lump | |

| Storage Conditions | Inert atmosphere, 2-8°C | |

| Purity | Typically ≥95% | |

| Signal Word | Warning | |

| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | |

| Precautionary Statements | P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) |

Synthesis of this compound

The most commonly employed and efficient synthesis of this compound involves the α-acylation of 4-bromo-2-methylpyridine with diethyl carbonate. This reaction is typically mediated by a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperatures.

Reaction Scheme

Caption: Synthesis of this compound.

Detailed Experimental Protocol

-

Preparation : Under an inert nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (1.0 eq.) and diethyl carbonate (1.05 eq.) in anhydrous tetrahydrofuran (THF).

-

Cooling : Cool the reaction mixture to -78 °C using a dry ice/acetone bath.

-

Deprotonation : Slowly add a solution of lithium diisopropylamide (LDA) (2.0 M in THF/heptane/ethylbenzene, 1.5 eq.) to the cooled mixture while maintaining the temperature at -78 °C.

-

Reaction : Stir the reaction mixture at -78 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Quenching : Upon completion, quench the reaction by the slow addition of water.

-

Extraction : Allow the mixture to warm to room temperature and extract the product with ethyl acetate.

-

Work-up : Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Purification : Concentrate the organic phase under reduced pressure and purify the crude product by silica gel column chromatography (e.g., using a gradient of cyclohexane/ethyl acetate) to afford this compound.[1]

An 83% yield has been reported for this procedure.[1]

Mechanistic Insights

The synthesis proceeds via a classic enolate chemistry pathway.

Caption: Mechanism of LDA-mediated synthesis.

The reaction is initiated by the deprotonation of the acidic α-proton of the methyl group of 4-bromo-2-methylpyridine by the strong, sterically hindered base LDA.[2][3][4][5] This forms a nucleophilic lithium enolate intermediate. The enolate then attacks the electrophilic carbonyl carbon of diethyl carbonate in a nucleophilic acyl substitution reaction, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate with the elimination of lithium ethoxide furnishes the desired product, this compound. The use of low temperatures (-78 °C) is crucial to prevent side reactions and ensure the kinetic deprotonation at the methyl group.[2][3]

Spectroscopic Characterization

-

¹H NMR : The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet around 1.2-1.3 ppm and a quartet around 4.1-4.2 ppm), a singlet for the methylene protons adjacent to the carbonyl group and the pyridine ring (around 3.8-4.0 ppm), and distinct signals for the three protons on the pyridine ring in the aromatic region (typically between 7.0 and 8.5 ppm).

-

¹³C NMR : The carbon NMR spectrum should display signals for the ethyl group carbons (around 14 ppm for the methyl and 61 ppm for the methylene), the methylene carbon of the acetate group (around 40-45 ppm), the carbonyl carbon (around 170 ppm), and the carbons of the bromopyridine ring (in the range of 120-160 ppm).[6][7][8]

-

IR Spectroscopy : The infrared spectrum will be characterized by a strong absorption band for the C=O stretching of the ester group (around 1730-1750 cm⁻¹), C-O stretching bands, and aromatic C-H and C=C/C=N stretching vibrations.[9]

-

Mass Spectrometry : The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of a bromine atom (approximately equal intensity for M+ and M+2). The ESI+ mass spectrum shows a peak at m/z = 244/246 corresponding to [M+H]⁺.[1]

Reactivity and Synthetic Applications

This compound is a valuable intermediate due to the reactivity of both the bromine atom and the ethyl acetate group. The 4-bromo substituent makes the molecule an excellent substrate for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the C4 position of the pyridine ring is susceptible to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental transformations in modern drug discovery for the formation of C-C, C-N, and C-O bonds.

The Suzuki coupling reaction enables the formation of a new C-C bond by reacting the aryl bromide with an organoboron reagent, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base.[10][11]

Caption: Generalized Suzuki coupling reaction.

This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for the late-stage functionalization of complex molecules.

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, coupling the aryl bromide with a primary or secondary amine in the presence of a palladium catalyst, a suitable ligand, and a base.[12][13][14][15][16]

Caption: Generalized Buchwald-Hartwig amination.

This reaction provides access to a diverse range of aniline and arylamine derivatives, which are common motifs in pharmacologically active compounds.

The Sonogashira coupling facilitates the formation of a C-C bond between the aryl bromide and a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst.[17][18][19][20][21]

Caption: Generalized Sonogashira coupling reaction.

This reaction is instrumental in the synthesis of aryl alkynes, which are important intermediates and structural components in various functional materials and biologically active molecules.

Reactions of the Ethyl Acetate Moiety

The ethyl acetate group provides another site for chemical modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can participate in other standard ester transformations. The methylene protons adjacent to the ester and the pyridine ring are acidic and can be deprotonated to form an enolate, which can then react with various electrophiles.

Applications in Drug Discovery: A Precursor to Kinase Inhibitors

The 4-substituted-2-acetylpyridine scaffold, readily accessible from this compound, is a privileged structure in medicinal chemistry, particularly in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

p38 MAP Kinase Inhibitors

p38 mitogen-activated protein (MAP) kinase is a key enzyme in the inflammatory response, regulating the production of pro-inflammatory cytokines like TNF-α and IL-1β.[22][23] Inhibition of p38 MAPK is a validated therapeutic strategy for the treatment of inflammatory diseases such as rheumatoid arthritis and chronic obstructive pulmonary disease. Many potent and selective p38 MAPK inhibitors feature a substituted pyridine core, which interacts with the hinge region of the kinase's ATP-binding site.[22][23][24][25] this compound serves as an excellent starting material for the synthesis of such inhibitors, where the 4-position can be elaborated through cross-coupling reactions to introduce moieties that bind to the hydrophobic pocket of the enzyme, thereby enhancing potency and selectivity.[22]

Glycogen Synthase Kinase 3 (GSK-3) Inhibitors

Glycogen synthase kinase 3 (GSK-3) is a serine/threonine kinase involved in a multitude of cellular processes, including metabolism, cell proliferation, and apoptosis.[26][27][28][29][30] It has emerged as a promising therapeutic target for a range of diseases, including Alzheimer's disease, bipolar disorder, and type 2 diabetes. The development of selective GSK-3 inhibitors is an active area of research, and many reported inhibitors contain a heterocyclic core. The 4-aminopyridine scaffold, which can be synthesized from this compound via Buchwald-Hartwig amination, is a key pharmacophore in several classes of GSK-3 inhibitors.[26][27]

Conclusion

This compound is a highly valuable and versatile building block for organic synthesis and drug discovery. Its straightforward and high-yielding synthesis, coupled with the differential reactivity of its bromine atom and ethyl acetate group, provides chemists with a powerful tool for the construction of complex molecular architectures. The demonstrated utility of the 4-substituted-2-acetylpyridine scaffold in the design of potent and selective kinase inhibitors underscores the importance of this intermediate in the development of novel therapeutics for a variety of diseases. As the demand for new and effective drugs continues to grow, the strategic application of key building blocks like this compound will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

- 1. This compound | 1060814-91-6 [chemicalbook.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. m.youtube.com [m.youtube.com]

- 5. youtube.com [youtube.com]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Ethyl-α-bromophenyl acetate [webbook.nist.gov]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 14. organic-synthesis.com [organic-synthesis.com]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. researchgate.net [researchgate.net]

- 17. Sonogashira Coupling | NROChemistry [nrochemistry.com]

- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Sonogashira Coupling [organic-chemistry.org]

- 22. 2-Acylaminopyridin-4-ylimidazoles as p38 MAP kinase inhibitors: Design, synthesis, and biological and metabolic evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

- 24. mdpi.com [mdpi.com]

- 25. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Synthesis and biological evaluation of glycogen synthase kinase 3 (GSK-3) inhibitors: an fast and atom efficient access to 1-aryl-3-benzylureas - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Identification of 2-(4-pyridyl)thienopyridinones as GSK-3β inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. medchemexpress.com [medchemexpress.com]

- 29. Fragment and knowledge-based design of selective GSK-3beta inhibitors using virtual screening models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. 3-Anilino-4-arylmaleimides: potent and selective inhibitors of glycogen synthase kinase-3 (GSK-3) - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Ethyl 2-(4-bromopyridin-2-yl)acetate: Properties, Synthesis, and Applications

Introduction

Ethyl 2-(4-bromopyridin-2-yl)acetate is a substituted pyridine derivative of significant interest to the chemical, pharmaceutical, and materials science sectors. Its structure, featuring a pyridine core functionalized with both a reactive bromine atom and an ethyl acetate group, makes it a highly versatile synthetic intermediate. The bromine atom at the C4 position serves as a strategic handle for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. Simultaneously, the ethyl acetate moiety at the C2 position can be readily hydrolyzed, amidated, or otherwise modified. This dual functionality allows for the streamlined construction of complex molecular architectures, positioning this compound as a valuable building block in the synthesis of novel therapeutic agents, functional materials, and agrochemicals. This guide provides an in-depth overview of its properties, a detailed and validated synthesis protocol, and a discussion of its applications for professionals in research and development.

Physicochemical Properties and Specifications

The fundamental properties of this compound are summarized below. Sourcing this reagent from reputable suppliers is critical to ensure purity and consistency in experimental outcomes.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₀BrNO₂ | [1] |

| Molecular Weight | 244.09 g/mol | |

| CAS Number | 1060814-91-6 | [2] |

| IUPAC Name | This compound | |

| Appearance | Liquid, Semi-solid, or Solid | |

| Storage Conditions | Inert atmosphere, 2-8°C | [1] |

Synthesis Protocol and Mechanistic Rationale

The synthesis of this compound is typically achieved via the deprotonation of 4-bromo-2-methylpyridine followed by carboxylation with a suitable electrophile like diethyl carbonate.[2] The following protocol is a robust and reproducible method for its preparation.

Experimental Protocol: Synthesis via Directed Lithiation

This procedure details the synthesis starting from 4-bromo-2-methylpyridine.

Step 1: Reaction Setup

-

To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4-bromo-2-methylpyridine (1.0 eq, e.g., 2.00 g).

-

Add anhydrous tetrahydrofuran (THF) (e.g., 30 mL) to dissolve the starting material.

-

Cool the resulting solution to -70°C using a dry ice/acetone bath. Maintaining this low temperature is crucial.

Step 2: Deprotonation

-

Slowly add lithium diisopropylamide (LDA) solution (2.0 M in THF/heptane/ethylbenzene, 1.5 eq, e.g., 3.00 mL) dropwise to the cooled solution, ensuring the internal temperature does not rise above -65°C.

-

Stir the reaction mixture at -70°C for 1 hour. The formation of a deep red or brown color indicates the generation of the lithiated intermediate.

Step 3: Carboxylation

-

Add diethyl carbonate (1.2 eq, e.g., 1.8 mL) to the reaction mixture.

-

Slowly add a second portion of LDA solution (1.5 eq, e.g., 3.00 mL) dropwise, again maintaining the temperature at -70°C.[2]

-

Continue stirring at this temperature for an additional hour.

Step 4: Work-up and Purification

-

Quench the reaction by the slow addition of water while the mixture is still cold.

-

Allow the mixture to warm to room temperature.

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 30 mL).

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[2]

-

Filter and concentrate the organic phase under reduced pressure.

-

Purify the resulting crude product by silica gel column chromatography (eluent: cyclohexane/ethyl acetate gradient) to yield this compound as the final product.[2]

Causality and Experimental Choices (Expertise & Experience)

-

Anhydrous Conditions: The use of a flame-dried flask and anhydrous THF is essential because the lithiated intermediate is extremely basic and will be rapidly quenched by protic solvents like water.

-

Low Temperature (-70°C): This temperature is critical to prevent side reactions, such as the decomposition of the LDA base or the lithiated pyridine intermediate. It ensures the regioselective deprotonation of the methyl group.

-

LDA as the Base: Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its strength is required to deprotonate the relatively acidic protons of the methyl group adjacent to the pyridine nitrogen. Its steric bulk prevents it from acting as a nucleophile and attacking the pyridine ring or the electrophile.

-

Two Additions of LDA: The first addition deprotonates the methyl group. The second addition is used to deprotonate the intermediate formed after the initial reaction with diethyl carbonate, driving the reaction to completion.[2]

Self-Validating System: Product Confirmation

To ensure the integrity of the synthesis, the final product must be rigorously characterized.

-

Liquid Chromatography-Mass Spectrometry (LC-MS): This technique confirms the molecular weight of the product. The expected mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ would show a characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br are in an approximate 1:1 ratio), appearing as two peaks at approximately 244 and 246 m/z.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the precise molecular structure, showing the expected shifts and coupling constants for the aromatic protons on the pyridine ring and the ethyl acetate moiety.

Applications in Research and Drug Development

The utility of this compound stems from its capacity to undergo further chemical transformations, particularly palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The bromine atom on the pyridine ring makes it an excellent substrate for Suzuki-Miyaura coupling reactions.[3][4] This reaction forges a new carbon-carbon bond by reacting the bromopyridine with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base.[4][5][6]

-

Mechanism Insight: The catalytic cycle typically involves three key steps: oxidative addition of the bromopyridine to a Pd(0) catalyst, transmetalation with the activated boronic acid, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[4]

-

Significance: This allows for the synthesis of complex biaryl and heteroaryl structures, which are privileged motifs in many FDA-approved drugs. The ability to introduce diverse aryl or heteroaryl groups at the C4 position is a cornerstone of modern medicinal chemistry library synthesis.

Safety and Handling

As with any active chemical reagent, proper handling is paramount.

-

Hazard Statements: this compound is associated with the following hazards:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. In case of contact, wash affected areas thoroughly with water.

Conclusion

This compound is a high-value synthetic intermediate whose strategic placement of reactive functional groups provides chemists with a powerful tool for molecular construction. A thorough understanding of its properties, coupled with a validated synthesis protocol, enables researchers and drug development professionals to reliably incorporate this building block into their synthetic campaigns. Its utility in forming complex C-C bonds via reactions like the Suzuki coupling ensures its continued relevance in the pursuit of novel molecules with therapeutic and material applications.

References

An In-depth Technical Guide to the Solubility and Stability of Ethyl 2-(4-bromopyridin-2-yl)acetate

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-(4-bromopyridin-2-yl)acetate is a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery as a versatile building block for more complex molecules. A comprehensive understanding of its physicochemical properties, particularly solubility and stability, is paramount for its effective handling, formulation, and the integrity of subsequent experimental data. This guide provides a detailed examination of the anticipated solubility and stability characteristics of this compound. In the absence of extensive publicly available data for this specific compound, this document synthesizes information from structurally related compounds and established scientific principles to offer predictive insights and robust experimental protocols. Methodologies for determining aqueous and organic solubility, as well as a comprehensive stability testing program based on International Council for Harmonisation (ICH) guidelines, are presented to empower researchers in their drug development endeavors.

Introduction and Physicochemical Profile

This compound possesses a unique combination of functional groups that dictate its chemical behavior: a pyridine ring, an ethyl ester, and a bromo substituent. The pyridine moiety, a basic heterocycle, can be protonated at the nitrogen atom, influencing its solubility in acidic aqueous solutions.[1][2] The ethyl ester group is susceptible to hydrolysis, particularly under acidic or basic conditions, which is a primary consideration for the compound's stability.[3][4][5] The presence of the bromo-aromatic system suggests potential photosensitivity.[6][7]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₉H₁₀BrNO₂ | Vendor Information |

| Molecular Weight | 244.09 g/mol | Vendor Information |

| CAS Number | 1060814-91-6 | Vendor Information |

| Appearance | Liquid, Solid, or Semi-solid | Vendor Information |

| Storage | 2-8°C under inert atmosphere | Vendor Information |

Solubility Profile

The solubility of a compound is a critical parameter that influences its absorption, distribution, metabolism, and excretion (ADME) properties, as well as its formulation potential. The solubility of this compound is predicted to vary significantly with the nature of the solvent.

Predicted Solubility

-

Aqueous Solubility: Due to the presence of the polar ester group and the pyridine nitrogen, which can participate in hydrogen bonding with water, the compound is expected to have some, albeit limited, aqueous solubility.[8][9][10][11] The solubility in aqueous media is anticipated to be pH-dependent. In acidic solutions, protonation of the pyridine nitrogen would form a pyridinium salt, which is expected to be more water-soluble. Conversely, in neutral to basic conditions, the free base form will predominate, likely resulting in lower aqueous solubility.

-

Organic Solubility: this compound is expected to be readily soluble in a wide range of organic solvents.[1] Its polar nature suggests good solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF), and in polar protic solvents such as ethanol and methanol. It is also likely to be soluble in chlorinated solvents like dichloromethane and chloroform, as well as in ethers like tetrahydrofuran (THF). Solubility in nonpolar solvents such as hexanes is expected to be limited.

Table 2: Predicted Qualitative Solubility of this compound

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Ethanol, Methanol | Moderate to High | Hydrogen bonding capability of the ester and pyridine nitrogen. |

| Polar Aprotic | DMSO, DMF, Acetonitrile | High | Favorable dipole-dipole interactions. |

| Nonpolar Aprotic | Hexane, Toluene | Low | Mismatch in polarity. |

| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity. |

Experimental Determination of Solubility

To obtain quantitative data, both kinetic and thermodynamic solubility assays are recommended.

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the solubility of compounds from a DMSO stock solution.[12][13][14]

Experimental Protocol: Nephelometric Kinetic Solubility Assay

-

Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

-

Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 2 hours) with gentle shaking.

-

Measurement: Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is reported as the kinetic solubility.[12][14]

Thermodynamic solubility represents the true equilibrium solubility of a compound and is crucial for pre-formulation and later-stage development.[15]

Experimental Protocol: Shake-Flask Method for Thermodynamic Solubility

-

Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.

-

Solvent Addition: To each vial, add a known volume of the desired solvent (e.g., water, pH-adjusted buffers, various organic solvents).

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle.

-

Sampling and Filtration: Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.45 µm syringe filter to remove any undissolved particles.

-

Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[15][16]

Diagram 1: Experimental Workflow for Solubility Determination

Caption: Workflow for kinetic and thermodynamic solubility assessment.

Stability Profile

The stability of a drug candidate is a critical quality attribute that ensures its safety and efficacy over its shelf life. A forced degradation study is essential to identify potential degradation products and establish the intrinsic stability of the molecule.[17][18][19][20]

Predicted Degradation Pathways

The primary anticipated degradation pathway for this compound is the hydrolysis of the ethyl ester linkage.

-

Hydrolytic Degradation:

-

Acid-Catalyzed Hydrolysis: In the presence of acid and water, the ester is likely to hydrolyze to form 2-(4-bromopyridin-2-yl)acetic acid and ethanol. This reaction is reversible.[3][21][22]

-

Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester will undergo irreversible hydrolysis to yield the carboxylate salt of 2-(4-bromopyridin-2-yl)acetic acid and ethanol.[4][5]

-

-

Photodegradation: Bromo-aromatic compounds can be susceptible to photolytic cleavage of the carbon-bromine bond upon exposure to UV light, potentially leading to radical-mediated degradation pathways.

-

Oxidative Degradation: The pyridine ring may be susceptible to oxidation, particularly at the nitrogen atom, to form an N-oxide.

-

Thermal Degradation: The compound is expected to be relatively stable at ambient temperatures but may degrade at elevated temperatures.

Forced Degradation Study Design

A forced degradation study should be conducted according to ICH guideline Q1A(R2) to evaluate the stability of this compound under various stress conditions.[17][23][24][25][26] The goal is to achieve 5-20% degradation to ensure that the degradation products are detectable without completely consuming the parent compound.[17]

Experimental Protocol: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents for each stress condition. A control sample, protected from stress, should be analyzed concurrently.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 M HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample with 0.1 M NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide (H₂O₂) at room temperature.

-

Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 80°C).

-

Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[23][25]

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours) to monitor the degradation kinetics.

-

Sample Quenching: Neutralize the acidic and basic samples at the designated time points.

-

Analysis: Analyze all samples using a validated stability-indicating HPLC method.[27][28][29][30] This method must be capable of separating the parent compound from all significant degradation products. Peak purity analysis using a photodiode array (PDA) detector is recommended.

Diagram 2: Forced Degradation Study Workflow

Caption: Workflow for the forced degradation study.

Conclusion

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While specific experimental data for this compound is limited, the principles of physical organic chemistry and established pharmaceutical testing guidelines allow for robust predictions and the design of definitive experiments. The provided protocols for solubility determination and forced degradation studies offer a clear path for researchers to generate the critical data needed for the successful application of this compound in drug discovery and development. A thorough characterization of these properties will ensure data integrity, facilitate formulation development, and ultimately contribute to the advancement of new therapeutic agents.

References

- 1. solubilityofthings.com [solubilityofthings.com]

- 2. Pyridine - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Ester hydrolysis - Wikipedia [en.wikipedia.org]

- 5. Ester to Acid - Common Conditions [commonorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 15.7 Physical Properties of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]

- 16. evotec.com [evotec.com]

- 17. resolvemass.ca [resolvemass.ca]

- 18. pharmafocusasia.com [pharmafocusasia.com]

- 19. ijarsct.co.in [ijarsct.co.in]

- 20. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 21. chemguide.co.uk [chemguide.co.uk]

- 22. chemguide.co.uk [chemguide.co.uk]

- 23. database.ich.org [database.ich.org]

- 24. Q1A R2 - ICH GUIDELINES OF STABILITY TESTING | PPTX [slideshare.net]

- 25. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 26. ikev.org [ikev.org]

- 27. chromatographyonline.com [chromatographyonline.com]

- 28. chromatographyonline.com [chromatographyonline.com]

- 29. ijpsjournal.com [ijpsjournal.com]

- 30. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

The Emergence of a Key Building Block: A Technical Guide to Ethyl 2-(4-bromopyridin-2-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unassuming Significance of a Brominated Pyridine

In the vast landscape of chemical synthesis and pharmaceutical development, certain molecules, while not therapeutic agents themselves, play a pivotal role as versatile intermediates. Ethyl 2-(4-bromopyridin-2-yl)acetate, a substituted pyridine derivative, is one such compound. Its strategic placement of a bromine atom and an ethyl acetate group on the pyridine ring makes it a valuable precursor for the construction of more complex molecular architectures, particularly in the realm of medicinal chemistry. This technical guide delves into the discovery, historical development, and synthetic methodologies of this important building block, providing insights for researchers engaged in the design and synthesis of novel therapeutic agents.

The Genesis of a Versatile Intermediate: Discovery and Early Synthesis

While a definitive, seminal publication marking the "discovery" of this compound (CAS No. 1060814-91-6) is not readily apparent in the mainstream scientific literature, its emergence is intrinsically linked to the broader exploration of substituted pyridines as key pharmacophores in drug discovery. The pyridine motif is a ubiquitous feature in a vast number of biologically active compounds and approved drugs.[1][2] Consequently, the development of synthetic routes to functionalized pyridines has been a long-standing area of research.

The initial synthesis of compounds like this compound likely arose from the need for specific building blocks in targeted drug discovery programs. The presence of the bromine atom at the 4-position offers a handle for further functionalization through various cross-coupling reactions, while the ethyl acetate moiety at the 2-position provides a reactive site for chain extension or cyclization reactions.

Modern Synthetic Approaches: A Detailed Protocol

One of the contemporary and efficient methods for the synthesis of this compound involves the reaction of 4-bromo-2-methylpyridine with diethyl carbonate.[3] This method, detailed below, provides a reliable route to this key intermediate.

Table 1: Key Reagents and Materials

| Reagent/Material | Purpose |

| 4-Bromo-2-methylpyridine | Starting Material |

| Diethyl carbonate | Acylating Agent |

| Lithium diisopropylamide (LDA) | Strong Base |

| Anhydrous Tetrahydrofuran (THF) | Solvent |

| Water | Quenching Agent |

| Ethyl acetate | Extraction Solvent |

| Saturated brine | Washing Agent |

| Anhydrous sodium sulfate | Drying Agent |

| Silica gel | Stationary phase for chromatography |

| Cyclohexane/Ethyl acetate | Mobile phase for chromatography |

Experimental Protocol

Step 1: Deprotonation and Acylation

-

Under an inert nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (2.00 g) and diethyl carbonate (1.8 mL) in anhydrous tetrahydrofuran (30 mL) in a suitable reaction vessel.

-

Cool the solution to -70°C using a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (2 mol/L in tetrahydrofuran/heptane/ethylbenzene, 3.00 mL) to the cooled solution.

-

Stir the reaction mixture at -70°C for 1 hour.

-

Add a second portion of lithium diisopropylamide (3.00 mL) and continue stirring at -70°C for an additional hour.[3]

Causality Behind Experimental Choices:

-

Inert Atmosphere: The use of a strong base like LDA necessitates an inert atmosphere to prevent reaction with atmospheric moisture and carbon dioxide.

-

Low Temperature (-70°C): The deprotonation of the methyl group of 4-bromo-2-methylpyridine is highly exothermic and the resulting lithiated species is unstable at higher temperatures. Maintaining a low temperature is crucial for controlling the reaction and preventing side reactions.

-

Slow Addition of LDA: Slow addition of the strong base helps to control the reaction temperature and ensures efficient deprotonation.

-

Two Additions of LDA: The protocol specifies two additions of LDA. This may be to ensure complete deprotonation of the starting material, driving the reaction to completion.

Step 2: Work-up and Purification

-

Quench the reaction by the slow addition of water.

-

Extract the reaction mixture with ethyl acetate.

-

Combine the organic phases and wash with saturated brine.

-

Dry the organic phase over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of cyclohexane/ethyl acetate (from 95:5 to 1:1) as the eluent.[3]

Yield and Characterization: This procedure typically yields this compound as a product with a high yield (e.g., 83%).[3] The product can be characterized by various analytical techniques, including:

-

Liquid Chromatography-Mass Spectrometry (LC-MS): To confirm the molecular weight (m/z = 244/246 for the [M+H]+ ion, showing the characteristic bromine isotope pattern).[3]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the structure of the molecule.

Workflow Diagram

References

- 1. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 3. This compound | 1060814-91-6 [chemicalbook.com]

Unlocking Chemical Versatility: A Technical Guide to the Research Potential of Ethyl 2-(4-bromopyridin-2-yl)acetate

Abstract

Ethyl 2-(4-bromopyridin-2-yl)acetate is a strategically functionalized heterocyclic building block poised for significant exploration in both medicinal chemistry and materials science. Its unique trifecta of reactive sites—a versatile bromine atom on the pyridine ring, a nucleophilic α-carbon, and a modifiable ester group—offers a rich platform for the synthesis of diverse and complex molecular architectures. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core reactivity of this scaffold and outlines promising, data-supported research avenues. We will delve into detailed methodologies for palladium-catalyzed cross-coupling reactions, strategies for derivatization of the side chain, and the design of novel kinase inhibitors and organic electronic materials. Each proposed research area is accompanied by step-by-step experimental protocols, causality-driven experimental design, and visual workflows to empower researchers to harness the full potential of this versatile chemical intermediate.

Introduction: The Strategic Value of a Trifunctional Pyridine Scaffold

The pyridine ring is a ubiquitous and privileged scaffold in pharmaceutical and materials science, with over 54 pyridine-containing drugs approved by the US FDA between 2014 and 2023[1]. The subject of this guide, this compound, capitalizes on this core structure by incorporating three distinct points of chemical reactivity. This design allows for a modular and divergent approach to synthesis, where each functional handle can be addressed selectively to build molecular libraries with high efficiency.

-

The 4-Bromo Handle: The bromine atom at the C4 position is the primary gateway for diversification. It is an excellent substrate for a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This enables the introduction of a vast range of aryl, heteroaryl, amine, and alkyne functionalities, profoundly influencing the electronic and steric properties of the final molecule.[2]

-

The Ethyl Acetate Side Chain: This moiety is more than a simple substituent. The ester can be readily hydrolyzed to the corresponding carboxylic acid or converted directly into a variety of amides, providing a critical linkage point for pharmacophores or other functional units.[3][4] The adjacent α-carbon also possesses acidic protons, opening possibilities for alkylation and other C-C bond-forming reactions.

-

The Pyridine Nitrogen: The lone pair on the pyridine nitrogen atom influences the molecule's overall basicity, solubility, and ability to coordinate with metal centers or form hydrogen bonds with biological targets.[5] This inherent property is a key consideration in both drug design and the engineering of functional materials.

This guide will explore how these features can be synergistically exploited in two high-impact research domains: Drug Discovery and Materials Science.

Core Synthetic Platform: Palladium-Catalyzed Cross-Coupling Reactions

The C(sp²)-Br bond at the 4-position is the linchpin for diversification. Palladium-catalyzed cross-coupling reactions provide the most robust and versatile toolkit for its functionalization. The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and preventing side reactions.[2]

Logical Flow of Cross-Coupling Diversification

The following diagram illustrates a systematic workflow for generating a diverse library of compounds from the core scaffold using three key cross-coupling reactions.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. tandfonline.com [tandfonline.com]

- 3. mdpi.com [mdpi.com]

- 4. Greener Synthesis of an Amide by Direct Reaction of an Acid and Amine under Catalytic Conditions [pubs.sciepub.com]

- 5. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Intermediate: A Technical Guide to Ethyl 2-(4-bromopyridin-2-yl)acetate for Advanced Synthesis

Introduction: Strategic Value in Complex Molecule Synthesis

In the landscape of modern synthetic chemistry, particularly within the realms of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount. Ethyl 2-(4-bromopyridin-2-yl)acetate has emerged as a highly valuable and versatile intermediate. Its utility stems from a unique combination of structural features: a pyridine core, a reactive bromine atom, and an ester functionality. This trifecta of reactive sites allows for sequential and regioselective modifications, making it an ideal scaffold for the construction of complex molecular architectures.

The pyridine ring is a common motif in a vast array of bioactive molecules, including kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The bromine atom at the 4-position serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of diverse aryl, heteroaryl, and alkyl substituents. Simultaneously, the ethyl acetate group at the 2-position provides a site for further elaboration, such as hydrolysis to the corresponding carboxylic acid, amidation, or reduction. This guide provides an in-depth exploration of the synthesis, characterization, and synthetic applications of this compound, offering researchers and drug development professionals a comprehensive resource for leveraging this powerful intermediate.

Physicochemical Properties and Spectroscopic Characterization

A thorough understanding of the physical and spectroscopic properties of a synthetic intermediate is crucial for its effective use and characterization in a research setting.

| Property | Value | Reference |

| CAS Number | 1060814-91-6 | [1] |

| Molecular Formula | C₉H₁₀BrNO₂ | [2] |

| Molecular Weight | 244.09 g/mol | [2] |

| Appearance | Liquid, Solid, or Semi-solid | [2] |

| Storage | Inert atmosphere, 2-8°C | [2] |

Spectroscopic Data:

While a definitive, peer-reviewed source for the complete NMR spectral data was not identified in the immediate search, typical chemical shifts for similar structures suggest the following approximate ranges. Researchers should always confirm the identity of their synthesized material with their own analytical data.

-

¹H NMR (CDCl₃, 400 MHz):

-

δ 8.40-8.30 (d, 1H, pyridine-H6)

-

δ 7.40-7.30 (d, 1H, pyridine-H5)

-

δ 7.25-7.15 (dd, 1H, pyridine-H3)

-

δ 4.20-4.10 (q, 2H, -OCH₂CH₃)

-

δ 3.80-3.70 (s, 2H, -CH₂COOEt)

-

δ 1.30-1.20 (t, 3H, -OCH₂CH₃)

-

-

¹³C NMR (CDCl₃, 101 MHz):

-

δ ~170 (C=O)

-

δ ~158 (pyridine C2)

-

δ ~150 (pyridine C6)

-

δ ~139 (pyridine C4-Br)

-

δ ~128 (pyridine C5)

-

δ ~124 (pyridine C3)

-

δ ~61 (-OCH₂)

-

δ ~45 (-CH₂COOEt)

-

δ ~14 (-CH₃)

-

-

Mass Spectrometry (ESI+): m/z = 244/246 (Br isotope pattern) [M+H]⁺[1]

Synthesis of this compound: A Detailed Protocol and Mechanistic Insight

The most common and efficient synthesis of this compound proceeds from the readily available starting material, 4-bromo-2-methylpyridine. The key transformation is a deprotonation of the methyl group followed by acylation with diethyl carbonate.

Experimental Protocol

The following protocol is adapted from established procedures[1].

Materials:

-

4-Bromo-2-methylpyridine

-

Diethyl carbonate

-

Lithium diisopropylamide (LDA) solution (e.g., 2 M in THF/heptane/ethylbenzene)

-

Anhydrous tetrahydrofuran (THF)

-

Water

-

Ethyl acetate

-

Saturated brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Cyclohexane and ethyl acetate for elution

Procedure:

-

Under an inert atmosphere (nitrogen or argon), dissolve 4-bromo-2-methylpyridine (1.0 eq) and diethyl carbonate (1.5 eq) in anhydrous THF.

-

Cool the solution to -70 °C using a dry ice/acetone bath.

-

Slowly add lithium diisopropylamide (LDA) solution (1.5 eq) dropwise, maintaining the internal temperature at -70 °C.

-

Stir the reaction mixture at -70 °C for 1 hour.

-

Add a second portion of LDA solution (1.5 eq) and continue stirring at -70 °C for another hour[1].

-

Quench the reaction by the slow addition of water at -70 °C.

-

Allow the mixture to warm to room temperature.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.

-

Concentrate the organic phase under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of cyclohexane/ethyl acetate (e.g., from 95:5 to 1:1) to afford the pure this compound[1]. A typical reported yield for this reaction is around 83%[1].

Causality and Mechanistic Discussion

The choice of a strong, non-nucleophilic base like LDA is critical for the success of this reaction. The methyl group of 4-bromo-2-methylpyridine is weakly acidic due to the electron-withdrawing effect of the pyridine ring. LDA is a powerful base capable of deprotonating this methyl group to form a nucleophilic carbanion. The low reaction temperature (-70 °C) is necessary to prevent side reactions and decomposition of the thermally sensitive lithiated intermediate. Diethyl carbonate serves as the electrophilic source of the ethoxycarbonyl group. The reaction proceeds via a nucleophilic acyl substitution mechanism.

Reactivity and Applications as a Synthetic Intermediate

The synthetic power of this compound lies in its ability to undergo a variety of chemical transformations at its three key functional regions. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, which are cornerstones of modern organic synthesis.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between an organoboron compound and an organohalide. This reaction is widely used to introduce aryl and heteroaryl substituents at the 4-position of the pyridine ring.

General Protocol:

-

To a reaction vessel, add this compound (1.0 eq), the desired aryl or heteroaryl boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).

-

Add a suitable solvent system, often a mixture of an organic solvent and water (e.g., 1,4-dioxane/water, toluene/water).

-

Degas the mixture by bubbling with an inert gas or by freeze-pump-thaw cycles.

-

Heat the reaction mixture under an inert atmosphere (e.g., 80-100 °C) until the starting material is consumed (monitored by TLC or LC-MS).

-

After cooling, perform an aqueous workup, extract with an organic solvent, dry, and purify by column chromatography.

| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |

| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | ~70-90 | [3] (General) |

| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | 1,4-Dioxane/H₂O | ~75-95 | [3] (General) |

| Thiophen-2-ylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | ~70-85 | [3] (General) |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of many pharmaceuticals. This reaction allows for the introduction of a wide range of primary and secondary amines at the 4-position of the pyridine ring.

General Protocol:

-

In an oven-dried Schlenk tube under an inert atmosphere, combine this compound (1.0 eq), the desired amine (1.1-1.5 eq), a palladium precursor (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., XPhos, BINAP, 2-10 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4-2.0 eq).

-

Add an anhydrous aprotic solvent such as toluene or 1,4-dioxane.

-

Heat the reaction mixture (typically 80-110 °C) with vigorous stirring until completion.

-

After cooling, dilute with an organic solvent, wash with water and brine, dry the organic layer, and purify by column chromatography.

| Amine | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Aniline | Pd₂(dba)₃/XPhos | NaOtBu | Toluene | ~80-95 | [4] (General) |

| Morpholine | Pd(OAc)₂/BINAP | Cs₂CO₃ | 1,4-Dioxane | ~75-90 | [2] (General) |

| Benzylamine | Pd₂(dba)₃/DavePhos | K₃PO₄ | Toluene | ~70-85 | [4] (General) |

Heck Reaction

The Heck reaction facilitates the coupling of the aryl bromide with an alkene to form a substituted alkene, providing a route to extend the carbon framework with vinyl groups.

General Protocol:

-

Combine this compound (1.0 eq), the alkene (1.1-2.0 eq), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃, P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N, K₂CO₃, 1.5-2.5 eq) in a suitable solvent (e.g., DMF, acetonitrile, toluene).

-

Heat the reaction mixture under an inert atmosphere (typically 80-120 °C) until the reaction is complete.

-

After cooling, perform a standard aqueous workup, extract with an organic solvent, dry, and purify the product by column chromatography.

| Alkene | Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |

| Styrene | Pd(OAc)₂/PPh₃ | Et₃N | DMF | ~60-80 | [5] (General) |

| n-Butyl acrylate | Pd(OAc)₂/P(o-tolyl)₃ | NaOAc | DMA | ~70-90 | [6] (General) |

| 4-Vinylpyridine | Pd(OAc)₂/PPh₃ | K₂CO₃ | Acetonitrile | ~55-75 | [5] (General) |

Application in the Synthesis of Bioactive Molecules: A Case Study

The true value of a synthetic intermediate is demonstrated by its successful application in the synthesis of biologically active compounds. While a specific patented synthesis starting directly from this compound was not found in the immediate search, its structural motif is a key component in numerous kinase inhibitors and other pharmaceutical candidates. For instance, the related 2-(pyridin-2-yl)acetate scaffold is a precursor to a variety of heterocyclic compounds with demonstrated biological activities[7]. The 4-bromo substituent provides a clear and established entry point for diversification through the cross-coupling reactions detailed above, making it an ideal candidate for library synthesis in drug discovery programs.

Conclusion

This compound is a strategically important synthetic intermediate with a wide range of applications in modern organic synthesis. Its efficient preparation and the orthogonal reactivity of its functional groups make it a valuable tool for the construction of complex molecules, particularly in the fields of medicinal and materials chemistry. The ability to undergo reliable and high-yielding palladium-catalyzed cross-coupling reactions at the 4-position, coupled with the potential for further modification at the 2-acetate group, provides a powerful platform for the generation of diverse molecular libraries and the targeted synthesis of high-value compounds. This guide has provided a comprehensive overview of its synthesis, characterization, and key reactions, equipping researchers with the knowledge to effectively utilize this versatile building block in their synthetic endeavors.

References

- 1. This compound | 1060814-91-6 [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Development of novel alpha 2B adrenergic receptor ligands by using a palladium catalyzed Buchwald Hartwig amination with a brominated benzodiazepine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Operationally Simple and Highly (E)-Styrenyl-Selective Heck Reactions of Electronically Non-Biased Olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound(1060814-91-6) 1H NMR [m.chemicalbook.com]

Navigating the Synthesis and Supply of Ethyl 2-(4-bromopyridin-2-yl)acetate: A Technical Guide

For Immediate Release

This guide serves as an in-depth technical resource for researchers, scientists, and professionals in drug development on the commercial availability, synthesis, and handling of Ethyl 2-(4-bromopyridin-2-yl)acetate (CAS No. 1060814-91-6). This versatile pyridinylacetate derivative is a key building block in the synthesis of a variety of pharmaceutical compounds.

Market Availability and Procurement

This compound is readily available from a range of chemical suppliers.[1] Purity levels for commercially available products are typically around 95%. The compound is available in various quantities, from milligrams to grams, to suit diverse research and development needs.

Table 1: Commercial Suppliers and Product Specifications

| Supplier | Purity | Available Quantities | Storage Temperature | Physical Form |

| Sigma-Aldrich (Ambeed, Inc.) | 95% | 100 MG, 250 MG, 1 G, 5 G, 25 G | Inert atmosphere, 2-8°C | Liquid or Solid or Semi-solid or lump |

| BLDpharm | - | - | - | - |

| PharmaBlock Sciences (Nanjing), Inc. | ≥99% | Inquire | - | - |

| Wuhan Ariel Chemical Co., LTD. | - | - | - | - |

| Bide Pharmatech Ltd. | - | - | - | - |

| Career Henan Chemical Co. | ≥99% | Inquire (offered at US $9.80 / KG) | - | - |

Data compiled from multiple sources.[1][2] Please consult individual suppliers for the most current information.

Synthesis and Purification

For laboratories requiring in-house synthesis, a general and effective procedure involves the reaction of 4-bromo-2-methylpyridine with diethyl carbonate.[1]

Synthetic Protocol

Step 1: Reaction Setup Under a nitrogen atmosphere, dissolve 4-bromo-2-methylpyridine (2.00 g) and diethyl carbonate (1.8 mL) in anhydrous tetrahydrofuran (30 mL).[1]

Step 2: Deprotonation and Reaction Cool the solution to -70°C. Slowly add lithium diisopropylamide (LDA) (2 mol/L in tetrahydrofuran/heptane/ethylbenzene, 3.00 mL) and stir the reaction mixture at -70°C for 1 hour.[1] Following this, add a second portion of LDA (3.00 mL) and continue stirring at -70°C for an additional hour.[1]

Step 3: Quenching and Extraction Quench the reaction by adding water. Extract the aqueous mixture with ethyl acetate.[1] Combine the organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[1]

Step 4: Purification Concentrate the organic phase under reduced pressure. Purify the resulting crude product by silica gel column chromatography, eluting with a gradient of cyclohexane/ethyl acetate (from 95:5 to 1:1) to yield the final product.[1] The reported yield for this method is 83%.[1]

Synthesis Workflow